2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of isoindoline derivatives with dimethylamino compounds under specific conditions. One common method involves the use of simple heating and solventless reactions, which are considered green chemistry techniques . These reactions are relatively quick and can be performed under mild conditions, making them efficient and environmentally friendly.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced isoindoline derivatives.
Scientific Research Applications
2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may interact with the dopamine receptor D2, influencing neurological pathways and potentially offering therapeutic benefits for conditions like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Isoindoline Derivatives: Compounds like isoindoline-1,3-dione and other substituted isoindolines share structural similarities and biological activities.
Dimethylamino Compounds: Compounds containing the dimethylamino group, such as dimethylaminoethanol, exhibit similar chemical properties and reactivity.
Uniqueness
What sets 2-[(3E)-4-(dimethylamino)-2-oxobut-3-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of the isoindoline and dimethylamino functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14N2O3 |
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Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-[(E)-4-(dimethylamino)-2-oxobut-3-enyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H14N2O3/c1-15(2)8-7-10(17)9-16-13(18)11-5-3-4-6-12(11)14(16)19/h3-8H,9H2,1-2H3/b8-7+ |
InChI Key |
NWLNGIIZVRBQSS-BQYQJAHWSA-N |
Isomeric SMILES |
CN(C)/C=C/C(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CN(C)C=CC(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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